

Spectroscopic data and analysis of N-Benzylbenzamide (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: *N-Benzylbenzamide*

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Spectroscopic Analysis of N-Benzylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analysis of **N-Benzylbenzamide**, a compound of interest in organic synthesis and medicinal chemistry. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and structural elucidation workflows.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of **N-Benzylbenzamide**.

Table 1: ^1H NMR Spectral Data for N-Benzylbenzamide

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
7.79	d	2H	7.1	Ar-H (ortho to C=O)
7.48-7.51	t	1H	7.1	Ar-H (para to C=O)
7.41-7.44	m	2H	Ar-H (meta to C=O)	
7.32-7.36	m	4H	Ar-H (benzyl)	
7.26-7.31	m	1H	Ar-H (benzyl)	
6.44	br s	1H	N-H	
4.65	d	2H	5.5	CH ₂

Solvent: CDCl₃, Frequency: 500 MHz^[1]

Table 2: ¹³C NMR Spectral Data for N-Benzylbenzamide

Chemical Shift (δ , ppm)	Assignment
167.5	C=O
138.2	Ar-C (quaternary, benzyl)
134.5	Ar-C (quaternary, benzoyl)
131.7	Ar-CH (para to C=O)
128.9	Ar-CH
128.7	Ar-CH
128.1	Ar-CH
127.7	Ar-CH
127.1	Ar-CH
44.2	CH ₂

Solvent: CDCl₃, Frequency: 125 MHz^[1]

Table 3: Infrared (IR) Spectroscopy Data for N-Benzylbenzamide

Wavenumber (cm ⁻¹)	Description
~3300	N-H stretch
~3060, 3030	Aromatic C-H stretch
~1640	C=O stretch (Amide I)
~1540	N-H bend (Amide II)
~1313	C-N stretch

Table 4: Mass Spectrometry (MS) Data for N-Benzylbenzamide

m/z	Proposed Fragment Ion
211	$[M]^+$ (Molecular Ion) [2] [3]
105	$[C_6H_5CO]^+$ (Benzoyl cation) [2] [3]
91	$[C_7H_7]^+$ (Tropylium ion) [4]
77	$[C_6H_5]^+$ (Phenyl cation) [4]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **N-Benzylbenzamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring NMR spectra of **N-Benzylbenzamide** is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **N-Benzylbenzamide** in about 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d ($CDCl_3$), in an NMR tube.[\[5\]](#) Ensure the sample is fully dissolved.
- **1H NMR Acquisition:** Acquire the proton NMR spectrum using a 500 MHz spectrometer.[\[1\]](#) Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:** Acquire the carbon NMR spectrum using a 125 MHz spectrometer with proton decoupling.[\[1\]](#) A larger number of scans is generally required compared to 1H NMR.
- **Data Processing:** Process the raw data by applying a Fourier transform, followed by phase and baseline corrections.

Infrared (IR) Spectroscopy

The following outlines a general procedure for obtaining an IR spectrum:

- **Sample Preparation:** Prepare the sample as a KBr pellet. Mix a small amount of **N-Benzylbenzamide** with dry potassium bromide (KBr) and press it into a thin, transparent

disk.

- Data Acquisition: Record the spectrum using an FT-IR spectrometer.[\[1\]](#)
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

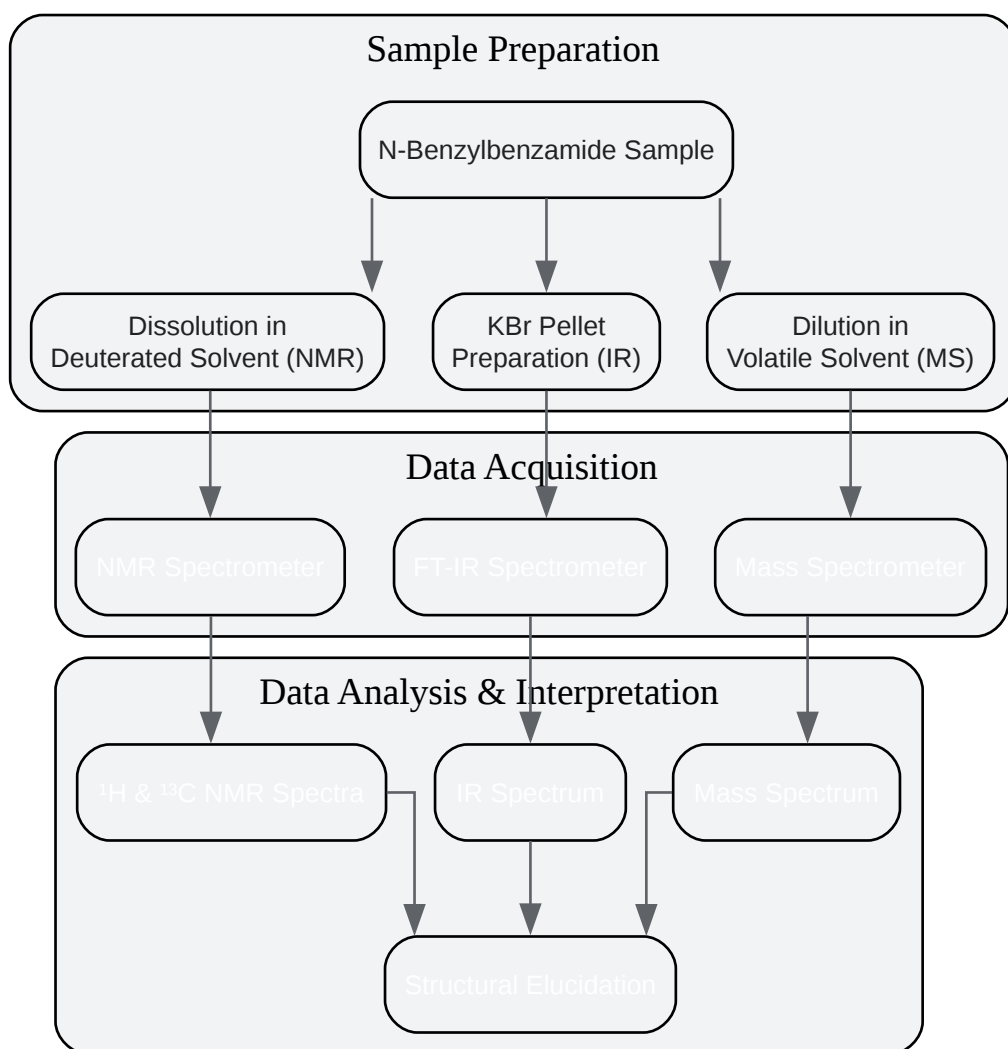
Mass Spectrometry (MS)

A general protocol for acquiring a mass spectrum of **N-Benzylbenzamide** is as follows:

- Sample Preparation: Prepare a dilute solution of the sample (around 1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.[\[5\]](#)
- Ionization: Utilize Electron Ionization (EI) for detailed fragmentation patterns.[\[5\]](#)
- Mass Analysis: Analyze the resulting ions using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.
- Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-300 amu).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

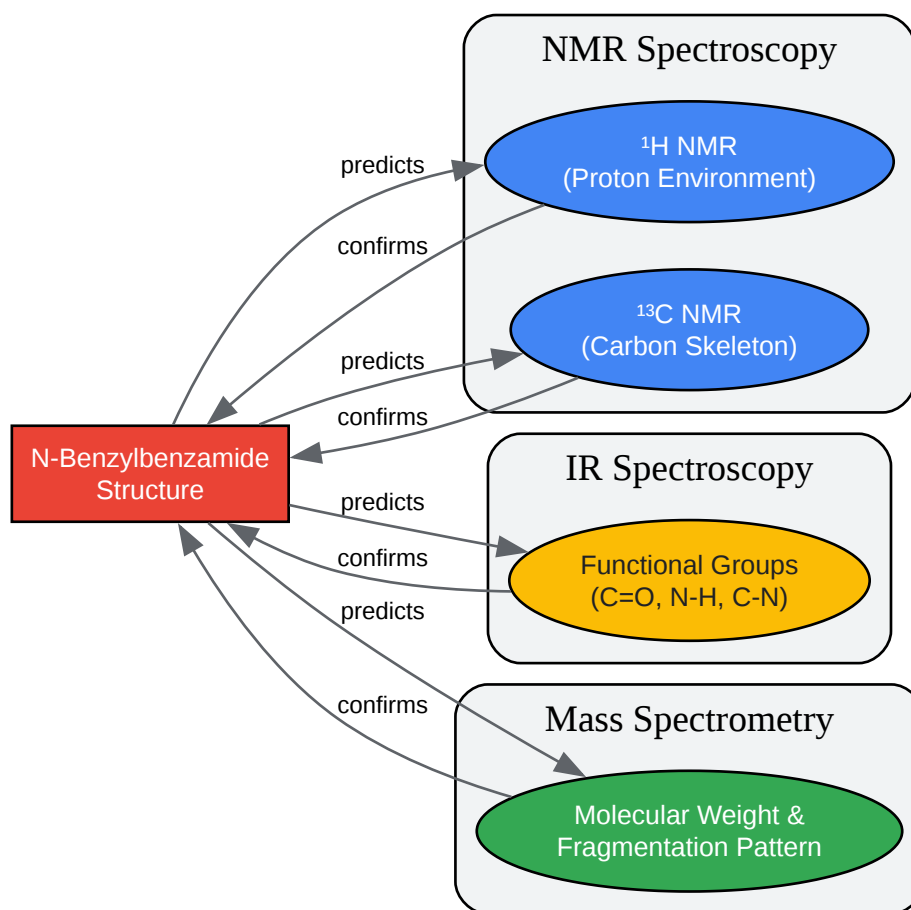
Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the spectroscopic analysis of **N-Benzylbenzamide**.



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General experimental workflow for spectroscopic analysis.



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Logical relationship in spectral analysis for structural elucidation.

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